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molecular formula C10H12OS B3390449 Cyclopentyl(thiophen-2-yl)methanone CAS No. 99186-05-7

Cyclopentyl(thiophen-2-yl)methanone

Cat. No. B3390449
M. Wt: 180.27 g/mol
InChI Key: ZLEDQHMUUGXXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05969159

Procedure details

Graphite (6.0 g) was added to a mixture of thiophene (2.46 g, 29.2 mmol) and cyclopentanecarboxylic acid chloride (29.2 mmol assumed--the crude mixture from Example 1) in 50 mL of o-dichlorobenzene. The mixture was heated and kept at 80° C. for 1.5 hours. It is understood that lower temperatures can be used for longer times, or higher temperatures for shorter times while achieving good yields of cyclopentyl 2-thienyl ketone. After cooling down to room temperature, graphite was removed by filtration and washed with a small portion of the o-dichlorobenzene solvent. The product mixture was subjected to mild heating to remove the residual amount of HCl. The crude cyclopentyl 2-thienyl ketone of 84% purity (GC, area % analysis) was transferred, without purification, to the bromination step of Example 3.
[Compound]
Name
Graphite
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH:6]1([C:11](Cl)=[O:12])[CH2:10][CH2:9][CH2:8][CH2:7]1>ClC1C=CC=CC=1Cl>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:11]([CH:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:12]

Inputs

Step One
Name
Graphite
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
2.46 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)C(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)C(=O)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
S1C(=CC=C1)C(=O)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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